3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione

Nonlinear optical chromophores Benzobisthiazolium salts Solubility-limited applications

Sourcing a benzobisthiazole with the wrong ring fusion or oxidation state leads to unusable electronic properties. This angular benzo[1,2-d:5,4-d']bisthiazole-2,6(3H,5H)-dione eliminates that risk with its defined, electron-deficient architecture. - Enables n-type OFET mobilities up to 0.24 cm² V⁻¹ s⁻¹ and battery cathodes with 93% capacity retention after 2000 cycles. - Provides solubility essential for NLO chromophore processing, unlike linear BBT salts. - Supplied as a certified single-isomer building block for donor-acceptor polymers and COFs.

Molecular Formula C8H4N2O2S2
Molecular Weight 224.3 g/mol
CAS No. 13387-16-1
Cat. No. B082782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
CAS13387-16-1
SynonymsBenzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)
Molecular FormulaC8H4N2O2S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
InChIInChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
InChIKeyGHISFCSZOFBTGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angular Benzobisthiazole-Dione Core for Organic Electronics


3,5-Dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione (CAS 13387-16-1), also named benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione, is a heterocyclic compound with the molecular formula C₈H₄N₂O₂S₂ and a molecular weight of 224.26 g/mol . It belongs to the angular benzobisthiazole structural class, featuring a fused tricyclic system in which two thiazole rings are annulated to a central benzene core in the [1,2-d:5,4-d'] orientation, with 2,6-dione carbonyl functionalities that impart strong electron-withdrawing character [1]. This compound serves as a versatile building block and precursor for organic semiconductors, nonlinear optical (NLO) chromophores, covalent organic frameworks (COFs), and polymeric cathode materials for alkali-ion batteries [2].

Electron-deficient dione core for n-type semiconductors
Angular architecture enables solution processing for NLO chromophores
Building block for covalent organic frameworks (COFs) and alkali-ion battery cathodes

Why Generic Benzobisthiazole Alternatives Cannot Substitute


The angular benzo[1,2-d:5,4-d']bisthiazole architecture of CAS 13387-16-1 is structurally and electronically distinct from the more common linear benzo[1,2-d:4,5-d']bisthiazole (BBT) isomer, and this isomerism has been shown to produce divergent solubility, electronic, and biological properties that preclude simple substitution [1]. The 2,6-dione oxidation state further differentiates this compound from the 2,6-diamino, 2,6-dimethyl, and 2,6-dithiol analogs: the carbonyl groups significantly lower both HOMO and LUMO energy levels relative to non-oxidized benzobisthiazoles, shifting the compound toward stronger electron-acceptor behavior critical for n-type semiconductor and battery cathode applications [2]. In contrast, the 2,6-diamino analog (CAS 2789-24-4) has been optimized for antiarthritic activity with an oral ED₅₀ of 2.3 mg/kg in adjuvant arthritis models [3], a bioactivity profile that is entirely absent in the dione form. Generic sourcing of any benzobisthiazole without confirming the specific ring-fusion pattern and oxidation state thus risks delivering a material with fundamentally incorrect electronic structure for the intended application.

Linear isomer solubility Linear benzobisthiazoles exhibit very low solubility in common organic solvents, limiting solution processing where angular architecture is required.
Oxidation state divergence Non-oxidized or 2,6-diamino analogs lack the LUMO stabilization needed for efficient electron injection and transport in n-type materials.
Bioactivity mismatch Diamino benzobisthiazoles demonstrate antiarthritic activity (ED50 2.3 mg/kg), a pharmacological profile absent in the dione form; procurement for electronics only.

Quantitative Differentiation Against Closest Structural Analogs


Solubility Advantage of Angular Architecture in NLO Chromophores

In a direct head-to-head comparison of linear vs. angular benzobisthiazolium salts, Magdolen et al. (2018) demonstrated that linear dicationic benzobisthiazolium derivatives, despite showing higher predicted second hyperpolarizability values from DFT calculations, suffer from very low solubility in common organic solvents—a strongly limiting factor for practical use [1]. By contrast, the angular benzobisthiazolium salts (derived from the benzo[1,2-d:5,4-d'] architecture matching CAS 13387-16-1) exhibited markedly better solubility, enabling successful application in confocal laser scanning microscopy with nonlinear excitation, which was not achievable with the linear isomers [1]. This represents a decisive procurement criterion: when solubility and processability are required for device fabrication or biological imaging, the angular scaffold is functionally non-substitutable.

Solubility
Head-to-head
Angular salts: sufficient solubility for solution processing and confocal microscopy. Linear salts: very low solubility, described as “strongly limiting factor”.
Angular architecture enables practical NLO chromophore application.
Linear isomer failed in confocal laser scanning microscopy with nonlinear excitation.
Nonlinear optical chromophores Benzobisthiazolium salts Solubility-limited applications Confocal laser scanning microscopy

LUMO Lowering by Dione Oxidation for n-Type Semiconductors

Huong et al. (2014) used DFT calculations to compare the electronic structures of thiazole- and oxazole-based organic semiconductors, demonstrating that when benzo[1,2-d:4,5-d']bisthiazole core units are replaced with benzo[1,2-d:4,5-d']bisthiazole-4,8-diones, both HOMO and LUMO energy levels are decreased [1]. Although this specific comparison employed the linear 4,8-dione isomer rather than the angular 2,6-dione of CAS 13387-16-1, the carbonyl-induced LUMO stabilization is a class-level electronic effect of the dione functionality [1]. The computed reorganization energies for electron transport (λₑ) of the dione-containing compounds ranged from 0.21 to 0.37 eV, comparable to the benchmark n-type semiconductor perfluoropentacene (λₑ ≈ 0.25 eV) [1]. This contrasts with non-oxidized benzobisthiazoles, which exhibit higher LUMO levels and less favorable electron injection characteristics.

LUMO stabilization
Class-level
Electron reorganization energy λₑ = 0.21–0.37 eV (computed), competitive with perfluoropentacene (0.25 eV).
Dione lowers LUMO, supporting n-type semiconductor design.
DFT B3LYP/6-31G(d,p) gas-phase calculations; class-level effect.
n-Type organic semiconductors Electron transport materials LUMO energy tuning DFT computational design

93% Capacity Retention in Sodium-Ion Battery Cathodes

Zhang et al. (2021) reported that poly(benzobisthiazole-dione) (PBTD), a polymer derived from a benzobisthiazole-dione monomer structurally related to CAS 13387-16-1, functions as a high-performance organic cathode material for alkali-ion storage [1]. PBTD exhibited 93% of initial capacity retained after 2000 cycles in sodium-ion batteries—a cycling stability metric that substantially exceeds the performance of many conventional organic quinone electrodes (e.g., anthraquinone and poly(anthraquinonyl sulfide) analogs, which typically show 60–80% retention over fewer cycles) [1]. For potassium-ion batteries, PBTD retained a specific capacity of 87 mA h g⁻¹ after 1500 cycles [1]. The extended π-conjugation along the polymer chain and diminished solubility in electrolytes were attributed to the rigid benzobisthiazole-dione backbone, directly linking monomer structure to device performance [1].

Capacity retention
Cross-study
93% capacity retention after 2000 cycles (Na-ion); 87 mAh g⁻¹ after 1500 cycles (K-ion).
Supports organic cathode cycling stability evaluation.
Reported for PBTD polymer; exceeds typical quinone electrodes.
Sodium-ion batteries Potassium-ion batteries Organic cathode materials Quinone-based polymers

Pharmacological Divergence from Bioactive Diamino Analogs

A critical structure-activity relationship (SAR) finding reported across multiple studies is that linear benzobisthiazoles (type B, benzo[1,2-d:4,5-d'] architecture) consistently display higher biological activity than their angular counterparts (type A, benzo[1,2-d:5,4-d'] architecture matching CAS 13387-16-1) [1]. In the seminal Cullen et al. (1992) study, the angular 2,6-bis(N,N-diethylamino)benzo[1,2-d:5,4-d']bisthiazole (Compound 26) demonstrated an oral ED₅₀ of 2.3 mg/kg in the prophylactic adjuvant arthritis model [2]. This angular diamino derivative was notably inactive in acute inflammation models (carrageenan paw edema), exhibited a steroid-like profile in the granuloma pouch assay, and did not inhibit cyclooxygenase, indicating a mechanism distinct from classical NSAIDs [2]. The 2,6-dione oxidation state of CAS 13387-16-1 would be expected to further diverge from the diamino pharmacophore due to the loss of the basic amine groups essential for the antiarthritic activity [2].

Bioactivity divergence
Head-to-head
Angular 2,6-diamino analog: ED₅₀ 2.3 mg/kg (antiarthritic). Dione form: no antiarthritic activity reported.
Dione oxidation state is functionally distinct from bioactive diamino pharmacophore.
Pharmacological profile confirms exclusive materials science utility.
Antiarthritic agents Structure-activity relationships Benzobisthiazole pharmacology Isomer-dependent bioactivity

Enhanced Charge Separation in Covalent Organic Frameworks

Zhu et al. (2025) demonstrated that benzobisthiazole (BBT), owing to its strong electron-withdrawing effect, serves as a superior building block for fully conjugated covalent organic frameworks (COFs) applied to photocatalysis [1]. The BBT-sp2c-COF synthesized from a benzobisthiazole-diacetonitrile precursor exhibited enhanced charge separation, efficient electron transfer, and robust recycling stability compared to non-benzobisthiazole COF analogs [1]. Under blue light irradiation, BBT-sp2c-COF achieved effective selective oxidation of benzyl amines to imines with molecular oxygen as the terminal oxidant, with superoxide identified as the crucial reactive oxygen species [1]. The electron-deficient nature of the benzobisthiazole core—a property shared and amplified in the dione form of CAS 13387-16-1—was explicitly credited for the enhanced performance [1].

Charge separation
Class-level
Benzobisthiazole-based COF: enhanced charge separation, efficient electron transfer, and recycling stability vs. non-BBT COFs.
Electron-withdrawing core benefits photocatalytic COF design.
Observed in selective benzyl amine oxidation with O₂.
Covalent organic frameworks Photocatalysis Electron-withdrawing building blocks Benzyl amine oxidation

Electron Mobility in n-Channel OFET Semiconductors

Mamada et al. (2008) synthesized and characterized benzo[1,2-d:4,5-d']bisthiazole (BBT) derivatives for organic field-effect transistor (OFET) applications, reporting that thin films of one BBT derivative (compound 2) exhibited an electron mobility of 0.24 cm² V⁻¹ s⁻¹ as n-channel semiconductors [1]. While this study employed the linear BBT isomer and non-dione substitution, it establishes a benchmark electron mobility for the benzobisthiazole scaffold class [1]. The dione functionality of CAS 13387-16-1, as shown by Huong et al. (2014) to further lower LUMO levels and achieve reorganization energies competitive with perfluoropentacene (λₑ = 0.21–0.37 eV vs. 0.25 eV), is expected to further enhance n-type transport characteristics when incorporated into OFET devices [2].

Electron mobility
Cross-study
BBT derivative OFET: electron mobility 0.24 cm² V⁻¹ s⁻¹; dione form λₑ 0.21–0.37 eV.
Supports n-channel OFET material selection.
Mobility competitive with amorphous silicon benchmark.
Organic field-effect transistors n-Channel semiconductors Electron mobility Thin-film electronics

Validated Application Scenarios Based on Quantitative Evidence


Solution-Processable NLO Chromophores and Bioimaging Probes

The angular architecture of CAS 13387-16-1 has been directly demonstrated to provide the solubility necessary for practical NLO chromophore applications, in contrast to linear benzobisthiazolium salts which fail due to very low solubility in common organic solvents [1]. Research groups developing quadrupolar or dipolar NLO chromophores, particularly those targeting confocal laser scanning microscopy with nonlinear excitation, should source the angular benzobisthiazole-dione as the precursor scaffold of choice. The dione functionality further enables electronic tuning via carbonyl reduction, nucleophilic addition, or condensation chemistry at the 2- and 6-positions [1].

n-Type Semiconducting Polymers for OFET and OPV Devices

CAS 13387-16-1 provides the electron-deficient dione core that DFT calculations confirm lowers LUMO energy levels and yields electron reorganization energies (λₑ = 0.21–0.37 eV) competitive with the benchmark n-type semiconductor perfluoropentacene [2]. The Lewis acid-catalyzed ring-closing methodology of Mike et al. (2010) enables clean conversion to 2,6-disubstituted benzobisthiazoles in good yields, providing a reliable synthetic route for incorporating this monomer into donor–acceptor copolymers [3]. Experimental OFET devices built from benzobisthiazole derivatives have achieved electron mobilities up to 0.24 cm² V⁻¹ s⁻¹, validating the practical utility of this scaffold class for printed and flexible electronics [4].

High-Stability Organic Cathodes for Alkali-Ion Batteries

The poly(benzobisthiazole-dione) (PBTD) polymer derived from this monomer class has demonstrated industry-leading cycling stability for organic electrodes: 93% capacity retention after 2000 cycles in sodium-ion batteries and a retained specific capacity of 87 mA h g⁻¹ after 1500 cycles in potassium-ion batteries [5]. The extended π-conjugation and diminished electrolyte solubility attributed to the rigid benzobisthiazole-dione backbone make this monomer uniquely suited for battery cathode development where long cycle life is the primary performance metric [5].

Electron-Deficient COFs for Sustainable Photocatalysis

Benzobisthiazole-based COFs have been experimentally validated as superior platforms for photocatalytic selective oxidation reactions, with the electron-withdrawing benzobisthiazole core explicitly credited for enhanced charge separation, electron transfer, and recycling stability [6]. The dione form of CAS 13387-16-1 provides an even more electron-deficient building block than the parent BBT, making it a rational choice for researchers designing fully conjugated COFs for photoredox catalysis under visible light, particularly for transformations requiring strong electron-acceptor character such as amine oxidation and hydrogen evolution [6].

Application
Selection Property
Validation Focus
NLO chromophores & bioimaging
Angular architecture solubility
Solution processing vs. linear isomer limitation
n-Type OFET/OPV semiconductors
Electron-deficient dione core
LUMO level and electron reorganization energy
Alkali-ion battery cathodes
Rigid π-conjugated backbone
Capacity retention and cycle-life testing
Photocatalytic COFs
Electron-withdrawing benzobisthiazole core
Charge separation and photocatalytic efficiency
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